Nitric acid--morpholine (1/1)
CAS No.: 21367-28-2
Cat. No.: VC19708157
Molecular Formula: C4H10N2O4
Molecular Weight: 150.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21367-28-2 |
|---|---|
| Molecular Formula | C4H10N2O4 |
| Molecular Weight | 150.13 g/mol |
| IUPAC Name | morpholine;nitric acid |
| Standard InChI | InChI=1S/C4H9NO.HNO3/c1-3-6-4-2-5-1;2-1(3)4/h5H,1-4H2;(H,2,3,4) |
| Standard InChI Key | MAEFKOGCPNLAJD-UHFFFAOYSA-N |
| Canonical SMILES | C1COCCN1.[N+](=O)(O)[O-] |
Introduction
Chemical Identification and Structural Characteristics
Nomenclature and Molecular Formula
Morpholinium nitrate is classified under the IUPAC nomenclature system as morpholin-4-ium nitrate, reflecting its 1:1 molar ratio of morpholine to nitric acid. The molecular formula is C₄H₁₀N₂O₄, with a molar mass of 150.13 g/mol . The compound crystallizes in a monoclinic lattice, as revealed by X-ray diffraction studies, with hydrogen-bonding interactions between the morpholinium cation and nitrate anion contributing to its stability .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy of morpholinium nitrate reveals distinct signals for the morpholinium proton environments. The NMR spectrum exhibits a quartet at δ = 3.72 ppm (N–CH₂–O) and a triplet at δ = 2.85 ppm (N–CH₂–CH₂), consistent with the distorted chair conformation of the morpholinium ring . Infrared (IR) spectroscopy identifies key vibrational modes, including the asymmetric stretching of NO₃⁻ at 1,380 cm⁻¹ and N–H bending at 1,550 cm⁻¹ .
Synthesis and Optimization
Industrial-Scale Production
The synthesis of morpholinium nitrate involves the direct neutralization of morpholine with concentrated nitric acid under controlled conditions . A novel protocol developed by Zhang et al. (2007) isolates the morpholinium nitrate intermediate by precipitating it from a dichloromethane solution, achieving a 95% yield . Critical parameters include:
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Temperature: 0–5°C to prevent exothermic runaway reactions.
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Solvent System: Dichloromethane ensures phase separation and easy isolation.
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Molar Ratio: A strict 1:1 ratio prevents under- or over-nitration byproducts .
Process Improvements
Adopting this method led to significant advancements:
These enhancements stem from the salt’s stability, which minimizes side reactions during subsequent nitration steps .
Physicochemical Properties
Thermal and Physical Properties
Morpholinium nitrate exhibits a melting point of 112–114°C and a density of 1.32 g/cm³ . Its thermal decomposition begins at 180°C, releasing nitrogen oxides and water vapor, as confirmed by thermogravimetric analysis (TGA) . The compound’s low vapor pressure (0.07 mmHg at 25°C) ensures minimal volatility in industrial settings .
Solubility and Reactivity
The salt is highly soluble in polar solvents such as water (>500 g/L), ethanol, and dimethylformamide (DMF) . In aqueous solutions, it dissociates into morpholinium cations () and nitrate anions (), enabling its use as a nitrating agent. Quantum chemical calculations using density functional theory (DFT) reveal a chemical potential () of -4.12 eV and electrophilicity index () of 2.78 eV, indicating moderate reactivity .
Industrial Applications
Nitration Processes
Morpholinium nitrate serves as a precursor in the nitration of aromatic compounds. For example, it facilitates the synthesis of 4-(4-methoxy-3-nitrophenyl)morpholine, a key intermediate in pharmaceutical manufacturing . The salt’s controlled release of nitric acid ensures regioselective nitration, avoiding polynitro byproducts.
Corrosion Inhibition
In nuclear and fossil fuel power plants, morpholinium nitrate adjusts steam system pH to 8.5–9.0, mitigating corrosion. Its volatility matches water, ensuring uniform distribution in both liquid and vapor phases .
Theoretical Insights from Computational Studies
DFT studies predict morpholinium nitrate’s optimized geometry, with bond lengths of 1.48 Å (N–O) and 1.31 Å (N=O) . The HOMO-LUMO gap (5.24 eV) suggests stability against electrophilic attacks, aligning with experimental observations of its shelf life exceeding 24 months under ambient conditions .
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